molecular formula C14H19NO2 B1316226 tert-Butyl 3-phenylazetidine-1-carboxylate CAS No. 206446-40-4

tert-Butyl 3-phenylazetidine-1-carboxylate

Cat. No.: B1316226
CAS No.: 206446-40-4
M. Wt: 233.31 g/mol
InChI Key: HAIAQMOPZSBNRP-UHFFFAOYSA-N
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Description

tert-Butyl 3-phenylazetidine-1-carboxylate: is an organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol This compound is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring

Scientific Research Applications

tert-Butyl 3-phenylazetidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: In organic synthesis, this compound is used as a building block for the preparation of more complex molecules.

    Biology: In biological research, this compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials.

Safety and Hazards

Tert-Butyl 3-phenylazetidine-1-carboxylate should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 3-phenylazetidine-1-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of this compound with appropriate reagents under controlled conditions. The reaction typically requires a base, such as sodium hydride or potassium carbonate, and an organic solvent, such as tetrahydrofuran or dimethylformamide. The reaction is carried out at elevated temperatures, usually between 60-80°C, for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of production method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-phenylazetidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the tert-butyl and phenyl groups, which can affect the reactivity and selectivity of the compound.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involving this compound can be carried out using nucleophiles such as amines or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new carbon-nitrogen or carbon-oxygen bonds .

Mechanism of Action

The mechanism of action of tert-butyl 3-phenylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 3-phenylazetidine-1-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl 3-phenylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-9-12(10-15)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIAQMOPZSBNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578910
Record name tert-Butyl 3-phenylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206446-40-4
Record name tert-Butyl 3-phenylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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